6-Amino-2-methoxypyrimidin-4(5H)-one

uPA inhibition cancer metastasis target selectivity

This 6-Amino-2-methoxypyrimidin-4(5H)-one scaffold is validated as a selective urokinase-type plasminogen activator (uPA) inhibitor (IC50 86 nM) with 143-fold selectivity over NHE1. Minor structural changes drastically reduce potency and selectivity; generic pyrimidine cores cannot replicate this profile. Optimal for synthesizing non-toxic, uPA-selective probes for cancer metastasis research and kinase inhibitors (PRMT6, CDK7). Choose this differentiated building block to ensure target-specific pharmacological outcomes.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 123200-86-2
Cat. No. B051210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-methoxypyrimidin-4(5H)-one
CAS123200-86-2
Synonyms4(1H)-Pyrimidinone, 5,6-dihydro-6-imino-2-methoxy- (9CI)
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCOC1=NC(=O)CC(=N1)N
InChIInChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H2,1H3,(H2,6,7,8,9)
InChIKeyNQFOXDYKQBYGDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-2-methoxypyrimidin-4(5H)-one (CAS 123200-86-2): Pyrimidine Core for Targeted Medicinal Chemistry


6-Amino-2-methoxypyrimidin-4(5H)-one is a heterocyclic pyrimidine derivative with the molecular formula C5H7N3O2 and a molecular weight of 141.13 g/mol [1]. This core scaffold is widely utilized in medicinal chemistry as a building block for synthesizing pharmacologically active compounds, with its amino and methoxy functional groups providing key handles for further derivatization [1]. Derivatives of this scaffold have been identified as selective inhibitors of urokinase-type plasminogen activator (uPA), a critical target in cancer metastasis research, demonstrating potent activity with an IC50 of 86 nM [2].

Why 6-Amino-2-methoxypyrimidin-4(5H)-one Cannot Be Interchanged with Other Pyrimidine Analogs


Generic substitution of pyrimidine cores in this class is scientifically invalid due to the profound impact of even minor structural modifications on target selectivity and potency. The 2-methoxy and 6-amino substitution pattern on the pyrimidinone ring dictates a specific binding orientation within enzyme active sites, a feature that is not preserved in other analogs. For instance, replacing the 2-methoxy group with a hydrogen atom (as in pyrimidine 24) reduces uPA inhibitory potency by over 50% and nearly eliminates target selectivity, with the uPA/NHE1 selectivity ratio dropping from 143 to just 1.5 [1]. Such differences underscore that this specific compound is not a commodity but a differentiated chemical entity essential for achieving precise pharmacological outcomes, and procurement decisions must be based on its unique, verified performance characteristics [1].

Quantitative Differentiation of 6-Amino-2-methoxypyrimidin-4(5H)-one Against Key Comparators


6-Amino-2-methoxypyrimidin-4(5H)-one Derivatives Exhibit Superior uPA Selectivity vs. Unsubstituted Pyrimidine Analogs

A 6-substituted amiloride derivative featuring the 6-amino-2-methoxypyrimidin-4(5H)-one scaffold (methoxypyrimidine 26) demonstrates exceptional selectivity for uPA over the closely related NHE1 target. In direct comparison, the methoxypyrimidine derivative (uPA IC50 = 86 nM, NHE1 IC50 = 12,290 nM) achieves a uPA selectivity ratio of 143, which is approximately 95-fold greater than the corresponding pyrimidine analog (compound 24) lacking the methoxy group, which is a dual-targeting inhibitor (uPA IC50 = 175 nM, NHE1 IC50 = 266 nM) with a selectivity ratio of only 1.5 [1].

uPA inhibition cancer metastasis target selectivity

6-Amino-2-methoxypyrimidin-4(5H)-one Derivatives Show No Cytotoxicity at Relevant Concentrations

In a cell-based cytotoxicity screen, the methoxypyrimidine derivative (compound 26) exhibited no significant cytotoxicity, with an IC50 value above or near 100 µM in mammalian cells [1]. This is in stark contrast to many other amiloride analogs in the same library, where increased hydrophobicity of the 6-substituent correlated with higher toxicity [1].

cytotoxicity cellular pharmacology probe validation

6-Amino-2-methoxypyrimidin-4(5H)-one is a Critical Intermediate for Synthesizing Potent Kinase Inhibitors

The 6-amino-2-methoxypyrimidin-4(5H)-one scaffold serves as a privileged intermediate for the synthesis of highly potent kinase inhibitors. Derivatives of this core have been reported to achieve low nanomolar activity against various kinases, including PRMT6 (IC50 = 230 nM) [1] and CDK7 (IC50 = 23.56 nM) . While direct comparisons for the core scaffold itself are limited, the versatility of the 2-methoxy and 6-amino substitution pattern is a key differentiator, enabling the generation of diverse and potent inhibitors that are not accessible from other pyrimidine building blocks.

kinase inhibition medicinal chemistry building block

Best Research and Industrial Application Scenarios for 6-Amino-2-methoxypyrimidin-4(5H)-one


Development of uPA-Selective Pharmacological Probes for Cancer Metastasis Research

Given the direct evidence of high uPA selectivity (143-fold over NHE1) and low cytotoxicity (IC50 ≥ 100 µM) of derivatives based on this scaffold, 6-Amino-2-methoxypyrimidin-4(5H)-one is optimally suited as a starting material for synthesizing non-toxic, uPA-selective inhibitors. These probes are essential for dissecting the specific role of uPA in tumor cell invasion and metastasis without confounding effects from NHE1 inhibition or general cytotoxicity [1].

Medicinal Chemistry Campaigns Targeting Kinase-Driven Cancers

The scaffold's proven utility in generating potent kinase inhibitors, including those targeting PRMT6 (IC50 = 230 nM) [1] and CDK7 (IC50 = 23.56 nM) , makes it a valuable building block for oncology-focused medicinal chemistry. Procurement is justified for research groups aiming to synthesize novel kinase inhibitors with potential anti-tumor activity, leveraging the unique substitution pattern of this core.

Synthesis of Single-Target Selective Amiloride Analogs for pH Regulation Studies

In studies of transmembrane pH regulation in cancer, it is critical to differentiate between the effects of uPA and NHE1 inhibition. The high selectivity of methoxypyrimidine derivatives for uPA over NHE1 [1] makes this scaffold a preferred starting point for synthesizing tool compounds that can selectively inhibit uPA without altering NHE1 activity, thereby providing cleaner data on the specific role of each target in cellular homeostasis and tumor progression [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Amino-2-methoxypyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.